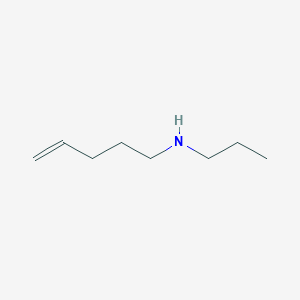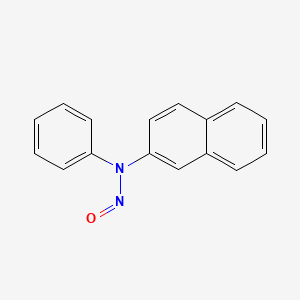
2-Naphthalenamine, N-nitroso-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenamine, N-nitroso-N-phenyl- is an organic compound with the molecular formula C16H12N2O It is a derivative of naphthalene and aniline, where the amino group is substituted with a nitroso group
Preparation Methods
The synthesis of 2-Naphthalenamine, N-nitroso-N-phenyl- typically involves the nitrosation of 2-Naphthalenamine, N-phenyl-. The reaction is carried out under acidic conditions using nitrous acid as the nitrosating agent. The general reaction scheme is as follows:
Starting Material: 2-Naphthalenamine, N-phenyl-
Reagent: Nitrous acid (generated in situ from sodium nitrite and hydrochloric acid)
Conditions: Acidic medium, typically at low temperatures to control the reaction rate and prevent side reactions.
The reaction proceeds with the formation of the nitroso group on the nitrogen atom, resulting in the formation of 2-Naphthalenamine, N-nitroso-N-phenyl-.
Chemical Reactions Analysis
2-Naphthalenamine, N-nitroso-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophilic reagents like nitric acid for nitration.
Scientific Research Applications
2-Naphthalenamine, N-nitroso-N-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, N-nitroso-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s aromatic structure allows it to interact with various biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
2-Naphthalenamine, N-nitroso-N-phenyl- can be compared with other similar compounds, such as:
2-Naphthalenamine, N-phenyl-: The parent compound without the nitroso group, which has different chemical reactivity and applications.
2-Naphthalenamine, N-nitroso-N-methyl-: A similar compound with a methyl group instead of a phenyl group, which may have different biological and chemical properties.
N-Nitrosodiphenylamine: Another nitroso compound with two phenyl groups, used in different industrial applications.
The uniqueness of 2-Naphthalenamine, N-nitroso-N-phenyl- lies in its specific structure, which combines the properties of naphthalene and aniline derivatives with the reactivity of the nitroso group.
Properties
CAS No. |
5488-73-3 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-naphthalen-2-yl-N-phenylnitrous amide |
InChI |
InChI=1S/C16H12N2O/c19-17-18(15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChI Key |
BOIDPNPEIDTKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


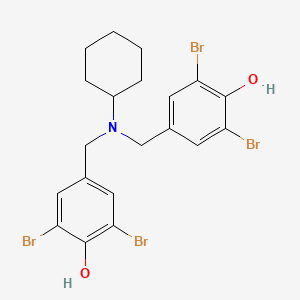
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)
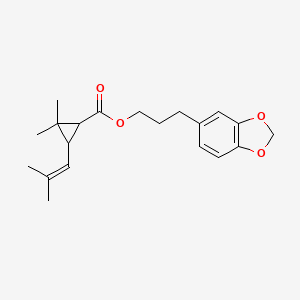
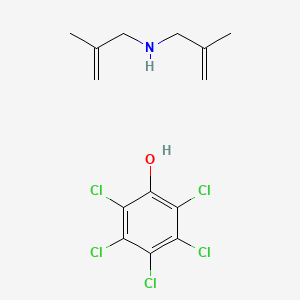
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

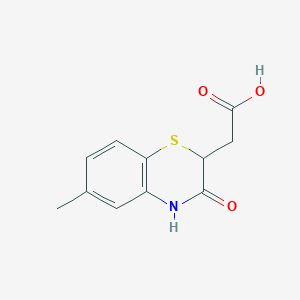



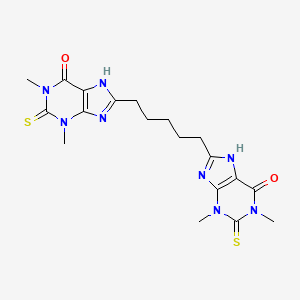
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
